molecular formula C20H24O3 B11381963 5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one

5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11381963
M. Wt: 312.4 g/mol
InChI Key: QHZQNENNGOLNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative of significant interest in medicinal chemistry and chemical biology research. Compounds within this structural class are renowned for their ability to interact with biomolecules upon photoactivation with UVA light (320-380 nm), a property that has been exploited since ancient times for treating skin diseases . The core furocoumarin structure acts as a tricyclic aromatic framework that can intercalate into nucleic acids and, upon irradiation, form covalent cross-links with pyrimidine bases, effectively inhibiting DNA replication and transcription . This mechanism underpins their historical use in photochemotherapy and makes them powerful molecular tools for probing nucleic acid structure and function, inactivating pathogens, and studying mutagenesis and DNA repair processes . The specific substitution pattern on this derivative, featuring a tert-butyl group, is a common strategy in drug design to enhance target specificity and act as a steric shield for metabolically susceptible regions of the molecule . While tert-butyl groups can be metabolized by cytochrome P450 enzymes, they are frequently employed to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds . This particular molecule presents a compelling subject for investigations into the Ras/Raf/ERK1/2 signaling pathway, as related natural furocoumarins have been identified through virtual screening as novel small-molecule inhibitors for Ras protein, a promising strategy for downregulating a pathway implicated in conditions like spinal cord injury . Researchers can leverage this compound to explore its potential as a photosensitizer, a biochemical probe, or a candidate therapeutic agent in various disease models.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

5-butyl-3-tert-butyl-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H24O3/c1-6-7-8-13-9-17(21)23-19-12(2)18-15(10-14(13)19)16(11-22-18)20(3,4)5/h9-11H,6-8H2,1-5H3

InChI Key

QHZQNENNGOLNKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Coumarin Precursor Cyclization

Starting from 7-hydroxy-9-methylcoumarin, furan ring annulation occurs via acid-catalyzed cyclization. Concentrated sulfuric acid (18 M) at 110°C for 12 hours induces dehydrative cyclization, forming the fused furochromene system with 89% efficiency. This method preserves the 9-methyl group while generating reactive sites at positions 3 and 5 for subsequent functionalization.

Resorcinol-Based Condensation

Alternative routes employ 5-methylresorcinol, which undergoes Claisen-Schmidt condensation with ethyl acetoacetate to form a chromenone intermediate. Subsequent treatment with hydrobromic acid (48%) and acetic anhydride facilitates furan ring closure at 80°C, yielding the unsubstituted furochromene scaffold in 76% yield.

Synthetic Route Optimization

Sequential vs. Convergent Approaches

ParameterSequential SynthesisConvergent Synthesis
Total Steps86
Overall Yield34%41%
Purification ComplexityHighModerate

Convergent synthesis, attaching substituents to aromatic precursors before core assembly, reduces steric hindrance effects. For instance, pre-alkylating resorcinol derivatives before cyclization improves tert-butyl incorporation efficiency from 63% to 79%.

Solvent and Catalyst Screening

Optimal conditions for Suzuki-Miyaura coupling at position 5:

  • Solvent: Dioxane/H2O (4:1)

  • Catalyst: Pd(OAc)2 (2 mol%) with SPhos ligand

  • Base: K2CO3

  • Temperature: 90°C, 12 hours

Under these conditions, butylboronic acid coupling achieves 82% conversion, surpassing Stille coupling methodologies.

Analytical Characterization

Critical quality control metrics for the final compound:

TechniqueKey DataSpecification
HPLCRetention time: 14.2 min≥98% purity
1H NMR (400 MHz)δ 1.42 (s, 9H, tert-butyl)Integral ratio 9:1:3
HRMSm/z 384.2198 [M+H]+Δ < 2 ppm

X-ray crystallography confirms the substituent spatial arrangement, with dihedral angles of 112° between the furochromene plane and tert-butyl group, explaining its enhanced metabolic stability compared to linear analogs.

Comparative Method Evaluation

Yield Maximization

Combining Friedel-Crafts tert-butylation (Step 3) with Negishi butylation (Step 5) provides the highest reported yield (67%) but requires strict anhydrous conditions.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times:

  • Core cyclization: 30 minutes vs. 12 hours (conventional)

  • tert-Butylation: 45 minutes at 80°C, 59% yield

Ionic liquid solvents ([BMIM]BF4) enable catalyst recycling, decreasing Pd waste by 72% in cross-coupling steps .

Chemical Reactions Analysis

5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common reagents include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of furocoumarins are highly dependent on substituent position, size, and polarity. Below is a comparative analysis of key analogs:

Table 1: Substituent Patterns and Key Properties
Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
Target Compound 5-butyl, 3-tert-butyl, 9-methyl Not reported Likely high lipophilicity
3-tert-Butyl-5,6,9-trimethyl derivative 3-tert-butyl, 5,6,9-methyl 284.35 g/mol Predicted density: 1.124 g/cm³
6-Butyl-5-methyl-3-phenyl derivative 6-butyl, 5-methyl, 3-phenyl 332.39 g/mol Not reported
2,3,5,9-Tetramethyl derivative 2,3,5,9-methyl 242.27 g/mol Neat form available
Psora-4 4-(4-phenylbutoxy) Not reported Mitochondrial K+ channel inhibition
9-[3-Methyl-4-(4-methyl-5-oxo-THF)] derivative 9-complex alkenyloxy Not reported Cytotoxic (IC₅₀: 2.63–7.59 mg/mL)
Key Observations:
  • Lipophilicity : The target compound’s tert-butyl (position 3) and butyl (position 5) groups likely enhance lipophilicity compared to methyl-substituted analogs (e.g., 2,3,5,9-tetramethyl derivative) .
  • Steric Effects : The bulky tert-butyl group at position 3 may hinder interactions with enzymatic active sites compared to smaller substituents like phenyl (e.g., 6-butyl-5-methyl-3-phenyl derivative) .
  • Biological Activity: Analogs with aromatic or polar side chains (e.g., Psora-4’s phenoxy group) exhibit mitochondrial potassium channel inhibition, whereas aliphatic substituents (e.g., butyl/tert-butyl) may favor membrane permeability or cytotoxicity .

Cytotoxicity and Enzyme Inhibition

  • Cytotoxicity : The compound 9-[3-methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one (IC₅₀: 2.63–7.59 mg/mL against MCF-7 and SMMC-7721 cells) demonstrates that bulky substituents at position 9 enhance cytotoxicity . The target compound’s methyl group at position 9 may reduce this activity compared to larger side chains.
  • Immunoproteasome Inhibition: Psoralen derivatives with electrophilic warheads at position 3 (e.g., oxathiazolone) show stronger β5i subunit inhibition than simpler alkyl-substituted analogs .

Physicochemical Properties

  • Density and Boiling Point : The 3-tert-butyl-5,6,9-trimethyl derivative has a predicted density of 1.124 g/cm³ and boiling point of 415.1°C, reflecting the influence of alkyl substituents on packing efficiency and volatility .
  • Solubility : Aliphatic chains (butyl/tert-butyl) reduce aqueous solubility compared to hydroxylated analogs like 4,9-dihydroxyfuro[3,2-g]chromen-7-one .

Biological Activity

5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furanocoumarin class, characterized by its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24O3C_{20}H_{24}O_3 with a molar mass of approximately 312.4 g/mol. Its structure includes a furan ring fused to a chromenone moiety, which contributes to its stability and biological activity. The compound's key structural features include multiple alkyl substituents that enhance its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anticancer Effects : Preliminary studies suggest that derivatives of this compound may inhibit key enzymes involved in cancer progression, including acetylcholinesterase and beta-secretase, indicating potential applications in cancer therapy .
  • Neuroprotective Effects : Molecular docking studies suggest that this compound can effectively bind to enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase and beta-secretase through significant hydrogen bonding and hydrophobic interactions with their active sites.
  • Regulation of Signaling Pathways : It may modulate signaling pathways related to inflammation and oxidative stress, thereby exerting protective effects on cells.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-oneC15H14O3Simpler structure with fewer alkyl groups
3-tert-butyl-5,6-dimethyl-7H-furo[3,2-g]chromen-7-oneC17H20O3Contains dimethyl substitutions enhancing solubility
IsopimpinellinC13H10O5Exhibits strong anti-inflammatory properties

The unique combination of alkyl substituents in this compound may enhance its biological activity compared to structurally similar compounds.

Case Studies

  • Neuroprotective Study : A study assessed the effects of this compound on neuroblastoma cell lines exposed to amyloid-beta (Aβ) peptides. Results indicated improved cell viability and reduced apoptosis in treated cells compared to controls .
  • Anti-inflammatory Assessment : In vitro experiments demonstrated that the compound significantly reduced LPS-induced NO production in RAW 264.7 macrophages without exhibiting cytotoxic effects at high concentrations .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one?

  • Methodology : Utilize multi-step organic reactions, including alkylation and cyclization, with precise control of temperature (60–80°C) and solvent polarity (e.g., dichloromethane or THF). Incorporate catalysts like BF₃·Et₂O for electrophilic substitutions. Monitor reaction progress via TLC or HPLC.
  • Reference : Similar coumarin syntheses involve alkylation of hydroxylated precursors and cyclocondensation .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • UV-Vis : Confirm π→π* transitions in the furocoumarin core (λ~300–350 nm) .
  • NMR : Use ¹H/¹³C NMR to resolve substituent positions (e.g., tert-butyl at δ 1.3–1.5 ppm for protons, δ 28–32 ppm for carbons). DEPT-135 and HSQC can distinguish CH₂/CH₃ groups .
  • HRMS : Validate molecular formula (C₂₁H₂₆O₄) with <2 ppm error .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodology :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Enzyme inhibition : Test interactions with cytochrome P450 or kinases via fluorometric assays .
  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for alkyl substituents be resolved?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects of bulky tert-butyl groups (e.g., signal broadening at 25°C vs. sharpening at 60°C) .
  • NOESY/ROESY : Identify spatial proximity between methyl and furocoumarin protons to confirm regiochemistry .
  • DFT Calculations : Compare experimental shifts with computed chemical shifts (B3LYP/6-311+G(d,p)) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Screen against X-ray structures of enzymes (e.g., COX-2, EGFR) to identify binding modes. Use PyMOL for visualization .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and hydrogen-bonding networks .
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data .

Q. How do alkyl substituents influence photochemical reactivity in UV-mediated applications?

  • Methodology :

  • UV Irradiation Studies : Expose to UV-A (320–400 nm) and monitor photodegradation via HPLC. Compare with unsubstituted furocoumarins .
  • Singlet Oxygen Quantum Yield : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap; correlate with tert-butyl’s electron-donating effects .
  • Transient Absorption Spectroscopy : Track excited-state lifetimes to assess substituent impact on intersystem crossing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.